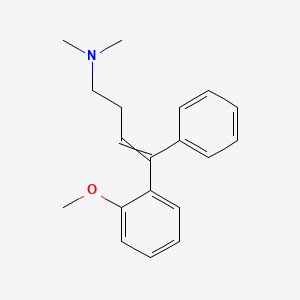![molecular formula C20H29NO2 B12605321 2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile CAS No. 650606-14-7](/img/structure/B12605321.png)
2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes an ethoxymethyl group, an octyloxyphenyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxymethyl Group: This step involves the reaction of an appropriate alcohol with an ethylating agent under basic conditions to form the ethoxymethyl group.
Introduction of the Octyloxyphenyl Group: This step involves the reaction of a phenol derivative with an octyl halide under basic conditions to form the octyloxyphenyl group.
Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of an appropriate nitrile with an alkene under acidic or basic conditions to form the prop-2-enenitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile
- 2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile
- 2-(Ethoxymethyl)-3-[4-(decyloxy)phenyl]prop-2-enenitrile
Uniqueness
2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the ethoxymethyl and octyloxyphenyl groups may enhance its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
650606-14-7 |
|---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3-(4-octoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H29NO2/c1-3-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22-4-2/h10-13,15H,3-9,14,17H2,1-2H3 |
InChI Key |
FTPNGQJLTXCAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(COCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


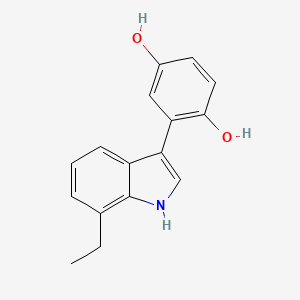

![(5S,6R,7S)-9,9-Diethyl-7-[(2S)-hexa-3,5-dien-2-yl]-5-[(2R)-1-iodopropan-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B12605251.png)
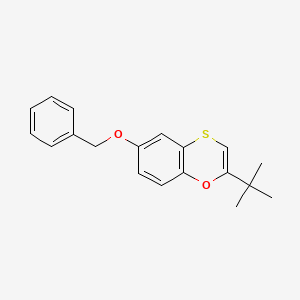
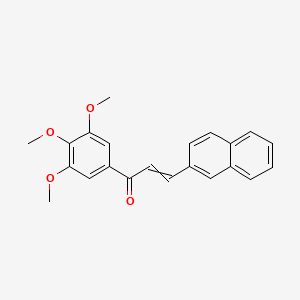
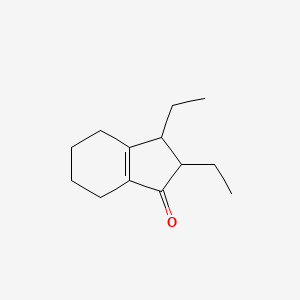

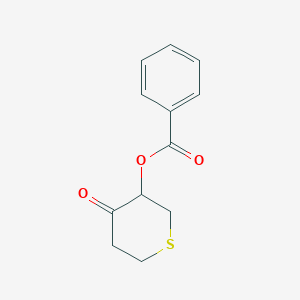
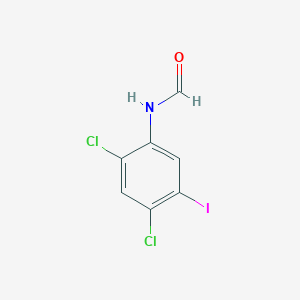
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)


